4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid
Overview
Description
4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid is an organic compound that features a pyrazole ring substituted with a chlorophenyl group and a benzoic acid moiety
Mechanism of Action
Target of Action
It is known to interact with proteins such as thecAMP-dependent protein kinase catalytic subunit alpha , cAMP-dependent protein kinase inhibitor alpha , RAC-beta serine/threonine-protein kinase , and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell proliferation, and glucose metabolism .
Mode of Action
Given its potential interaction with the aforementioned proteins, it may influence cellular signaling pathways and metabolic processes .
Biochemical Pathways
Considering its potential interaction with key proteins, it might influence pathways related to cell signaling, cell growth, and glucose metabolism .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its potential interaction with key proteins, it might influence cellular processes such as signal transduction, cell proliferation, and glucose metabolism .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic conditions.
Substitution with Chlorophenyl Group: The pyrazole ring is then subjected to a substitution reaction with 4-chlorobenzaldehyde in the presence of a base, such as potassium carbonate, to form 4-(4-chlorophenyl)-1H-pyrazole.
Coupling with Benzoic Acid: The final step involves the coupling of 4-(4-chlorophenyl)-1H-pyrazole with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)benzoic acid: Similar structure but lacks the pyrazole ring.
4-(4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl)benzoic acid: Contains a formyl group and an oxochromen moiety.
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid: Features a sulfonyl group and a benzamido moiety.
Uniqueness
4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid is unique due to the presence of both a pyrazole ring and a benzoic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)pyrazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-14-5-1-11(2-6-14)13-9-18-19(10-13)15-7-3-12(4-8-15)16(20)21/h1-10H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDGKFGDWSKXIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)C3=CC=C(C=C3)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409204 | |
Record name | 4-[4-(4-chlorophenyl)pyrazol-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871366-56-2 | |
Record name | 4-[4-(4-chlorophenyl)pyrazol-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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